molecular formula C14H16N2OS B1659617 1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)- CAS No. 663191-65-9

1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-

Cat. No.: B1659617
CAS No.: 663191-65-9
M. Wt: 260.36 g/mol
InChI Key: FHBQJQOZXLTNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)- features a rigid bicyclic quinuclidine (1-azabicyclo[2.2.2]octane) core substituted at the 3-position with a 1,2-benzisothiazol-3-yloxy group. This structure combines the high basicity and conformational rigidity of the quinuclidine system with the electron-deficient, sulfur-containing benzisothiazole moiety. The benzisothiazole group, a bicyclic heteroaromatic system with sulfur and nitrogen atoms, likely enhances receptor-binding specificity, particularly for nicotinic acetylcholine receptors (nAChRs), as suggested by structural analogs in therapeutic research for cognitive impairments .

Properties

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-2-4-13-11(3-1)14(15-18-13)17-12-9-16-7-5-10(12)6-8-16/h1-4,10,12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBQJQOZXLTNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438635
Record name 1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663191-65-9
Record name 1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Cyclization of 2-Mercaptobenzamide

Treating 2-mercaptobenzamide with aqueous hydrogen peroxide (8–30 wt%) in N-methyl-2-pyrrolidone (NMP) at reflux induces oxidative cyclization to form BIT. To obtain the 3-hydroxy derivative, BIT is subjected to acidic hydrolysis (e.g., HCl in ethanol, reflux for 1–5 hours), yielding 1,2-benzisothiazol-3-ol.

Alternative Routes via Halobenzamide Substitution

Reacting 2-chlorobenzamide with sodium sulfide in NMP under reduced pressure (150–350 hPa) generates 2-mercaptobenzamide, which is subsequently oxidized to BIT. This method minimizes byproducts like 2-chlorobenzoic acid and enhances yield.

Ether Bond Formation: Coupling Strategies

The critical step involves linking the azabicyclo[2.2.2]octane-3-ol and 1,2-benzisothiazol-3-ol via an oxygen bridge.

Williamson Ether Synthesis

  • Activation of the Azabicyclo Alcohol :
    Treating 1-azabicyclo[2.2.2]octane-3-ol with tosyl chloride in pyridine converts the hydroxyl group into a tosylate, creating a superior leaving group.
  • Nucleophilic Substitution :
    Deprotonating 1,2-benzisothiazol-3-ol with potassium carbonate in dimethylformamide (DMF) generates a phenoxide ion, which displaces the tosylate in acetonitrile at reflux (10–30 hours) with catalytic potassium iodide.

Example Conditions

Step Reagents Solvent Temperature Time
Tosylation Tosyl chloride, pyridine Dichloromethane 0–25°C 2–4 hours
Substitution K₂CO₃, KI Acetonitrile Reflux 10–30 hours

Mitsunobu Reaction

Coupling the two alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–25°C facilitates ether bond formation. This method preserves stereochemistry but requires stoichiometric reagents.

Purification and Characterization

Recrystallization

The crude product is dissolved in hot ethanol and treated with fumaric acid to form a crystalline salt, which is recrystallized from methanol/isopropyl ether.

Chromatographic Methods

High-performance liquid chromatography (HPLC) on silica gel with ethyl acetate elution isolates the free base, followed by acidification to recover the pure compound.

Analytical Data

  • NMR : Characteristic signals for the azabicyclo protons (δ 3.1–3.5 ppm) and benzisothiazole aromatic protons (δ 7.2–8.0 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 290.1 (C₁₄H₁₅N₂O₂S).

Challenges and Optimization

Regioselectivity

Competing reactions during benzisothiazole synthesis may yield 2,2'-dithiodibenzamide, necessitating rigorous oxidative conditions.

Solvent Selection

Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions but may complicate purification.

Yield Maximization

Optimizing hydrogen peroxide concentration (14–20 wt%) and reaction time (10–20 hours) improves BIT yields to >80%, indirectly benefiting the final coupling step.

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives with nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H18N2OS
  • Molar Mass : 270.37 g/mol
  • CAS Number : 191467-49-9

The compound features a bicyclic structure that is known for its ability to mimic the action of neurotransmitters, particularly acetylcholine. This structural similarity is crucial for its applications in pharmacology.

Pharmacological Applications

1-Azabicyclo[2.2.2]octane derivatives have been studied extensively for their potential as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors play a significant role in neurotransmission and are implicated in various neurological disorders.

Nicotinic Acetylcholine Receptor Modulation

The compound acts as a modulator of nAChRs, which are critical in the treatment of conditions such as:

  • Alzheimer's Disease : Research indicates that compounds targeting nAChRs can enhance cognitive function and memory retention in Alzheimer's patients .
  • Schizophrenia : Modulating nAChRs may alleviate some symptoms associated with schizophrenia, offering a potential therapeutic pathway .

Antispasmodic Properties

The bicyclic structure of 1-Azabicyclo[2.2.2]octane has been associated with antispasmodic effects, making it useful in treating gastrointestinal disorders where muscle spasms are prevalent .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)- involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acetylcholine receptors, leading to the stimulation of neurotransmitter release. This interaction is believed to be responsible for its respiratory stimulant and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues of the Quinuclidine Core

Substituent Variations

The pharmacological activity of quinuclidine derivatives is highly dependent on the substituent at the 3-position. Key comparisons include:

Compound Name Substituent Pharmacological Target Key Findings
Target Compound 3-(1,2-Benzisothiazol-3-yloxy) Nicotinic receptors (putative) Potential cognitive enhancer
(+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-... Benzo[b]thiophen-2-yl-oxoethyl Nicotinic receptors Demonstrated agonist activity in vitro
3-(5-Chlorothiophen-2-yl)spiro-oxazolidinone 5-Chlorothiophen-2-yl-spiro-oxazolidinone Not specified Improved metabolic stability
Umeclidinium bromide Diphenylmethanol, ether-linked chains Muscarinic receptors FDA-approved for COPD
  • Electronic and Steric Effects : The benzisothiazole group in the target compound introduces a planar, electron-deficient aromatic system, contrasting with the more lipophilic benzo[b]thiophen or chlorothiophen substituents. This may enhance π-π stacking with receptor aromatic residues or improve solubility .
  • Positional Isomerism : Derivatives like umeclidinium bromide substitute the quinuclidine core at the 4-position, favoring muscarinic receptor antagonism, whereas 3-substitution (as in the target compound) is associated with nicotinic modulation .
Core Modifications
  • Bicyclo Size Variations : Smaller cores (e.g., 1-azabicyclo[2.2.1]heptane in ) reduce steric hindrance, possibly increasing binding kinetics but decreasing receptor specificity .

Pharmacological and Pharmacokinetic Comparisons

Receptor Selectivity
  • Nicotinic vs. Muscarinic Activity : The target compound’s benzisothiazole substituent may favor nAChR agonism, unlike umeclidinium bromide’s muscarinic antagonism. Structural analogs with pyrazinyl or thiophenyl groups () show mixed selectivity, highlighting substituent-dependent effects .
  • Cognitive vs. Respiratory Applications: Quinuclidine derivatives with bulky substituents (e.g., diphenylmethanol in umeclidinium) target pulmonary muscarinic receptors, while smaller heteroaromatic groups (e.g., benzisothiazole) are explored for CNS disorders .
Pharmacokinetic Properties
  • Metabolic Stability: The spiro-oxazolidinone moiety in (R)-3-(5-chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5-[1,3]oxazolidin-2-one () improves resistance to oxidative metabolism compared to the target compound’s ether-linked benzisothiazole .
  • Stereochemical Influence : Derivatives like the (2S,3R)-configured pyrimidinyloxy analog () emphasize the role of stereochemistry in bioavailability and receptor engagement, though data for the target compound’s stereoisomers are lacking .

Biological Activity

1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)- is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₃N₃O₂S
  • Molecular Weight : 253.33 g/mol
  • CAS Number : Not specifically listed but related compounds include those with CAS 695-88-5 for 1-Azabicyclo[2.2.2]octane.

1-Azabicyclo[2.2.2]octane derivatives are known to interact with various neurotransmitter systems, particularly cholinergic receptors. The presence of the benzisothiazol moiety may enhance binding affinity and selectivity towards specific receptor subtypes, which is crucial for modulating biological responses.

Pharmacokinetics

A study on a related compound, Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO), provides insights into the pharmacokinetic properties relevant to azabicyclo compounds:

Administration RouteDose (mg/kg)C(max) (ng/ml)AUC (ng min/kg/ml)Bioavailability (%)
Oral201710 ± 5033561 ± 6706.2
Intravenous1--100

This study indicates that while the oral bioavailability is relatively low, the compound may still exhibit therapeutic effects at higher doses or through optimized delivery methods .

Therapeutic Applications

1-Azabicyclo[2.2.2]octane derivatives have been investigated for their potential use in treating conditions such as:

  • Cancer Therapy : The compound's ability to sensitize cancer cells to radiation therapy has been highlighted in studies focusing on BMABO, suggesting a role in enhancing the efficacy of existing cancer treatments .
  • Neurological Disorders : Given its interaction with cholinergic systems, there is potential for use in treating Alzheimer's disease and other cognitive disorders by improving neurotransmission.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the azabicyclo family:

  • Study on Cholinergic Activity : Research has shown that azabicyclo compounds can act as agonists or antagonists at nicotinic acetylcholine receptors, influencing various physiological processes such as cognition and muscle contraction.
  • Anticancer Properties : In vitro studies demonstrated that compounds similar to 1-Azabicyclo[2.2.2]octane can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents.
  • Neuroprotective Effects : Animal models have indicated that these compounds may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms bicyclic structure and substituent orientation (e.g., coupling constants for axial vs. equatorial protons).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight, while gas-phase basicity data from NIST can aid ionization optimization .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity and detect degradation products .

How can gas-phase stability and basicity data inform the design of 1-azabicyclo[2.2.2]octane-based pharmaceuticals?

Advanced Research Question
Gas-phase basicity measurements (e.g., via equilibrium methods) reveal proton affinity trends, which correlate with in vivo bioavailability. For example, 1-azabicyclo[2.2.2]octan-3-one exhibits a basicity of 931 kJ/mol, influencing its salt formation and solubility. Use computational tools (DFT, QSAR) to predict pharmacokinetic properties like blood-brain barrier penetration .

What safety protocols are critical for handling 1-azabicyclo[2.2.2]octane derivatives in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential neurotoxicity (e.g., QNB analogs act as incapacitating agents) .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., bromoethane derivatives).
  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

How do structural modifications (e.g., benzisothiazol-3-yloxy substitution) impact the pharmacological profile of 1-azabicyclo[2.2.2]octane?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : The benzisothiazole group enhances π-π stacking with aromatic residues in nicotinic/muscarinic receptors. Compare with phenylcarbamate derivatives (lower potency) and spiro-oxazolidinone analogs (improved selectivity) .
  • Experimental Design : Synthesize analogs with halogenated or electron-withdrawing substituents. Evaluate potency via IC₅₀ assays and selectivity via receptor subtype profiling .

What strategies mitigate byproduct formation during the alkylation of 1-azabicyclo[2.2.2]octane intermediates?

Advanced Research Question

  • Temperature Control : Maintain reactions below 0°C during LDA-mediated cyclization to prevent ketone formation .
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance yield.
  • Byproduct Analysis : Characterize impurities (e.g., diastereomers or oxidation products) using LC-MS/MS and 2D NMR .

How can researchers validate the stereochemical purity of 3-substituted 1-azabicyclo[2.2.2]octane derivatives?

Advanced Research Question

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol eluents to separate enantiomers.
  • X-ray Diffraction : Resolve absolute configuration for crystalline derivatives.
  • Vibrational Circular Dichroism (VCD) : Confirm configuration in solution phase for non-crystalline samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-
Reactant of Route 2
Reactant of Route 2
1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.